molecular formula C16H10N4OS B13137025 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-(phenylamino)- CAS No. 154371-11-6

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-(phenylamino)-

Cat. No.: B13137025
CAS No.: 154371-11-6
M. Wt: 306.3 g/mol
InChI Key: NXVCSULCYGSMRB-UHFFFAOYSA-N
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Description

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-(phenylamino)- is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a thiazinoquinoxaline core, which is a fusion of thiazine and quinoxaline rings, with a phenylamino substituent at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-(phenylamino)- typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with 1,2-diketones in the presence of a suitable catalyst. The reaction is usually carried out in refluxing ethanol or another suitable solvent, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-(phenylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-(phenylamino)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In the context of anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-(phenylamino)- stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. The presence of the phenylamino group at the 2-position enhances its potential for substitution reactions, making it a versatile intermediate for the synthesis of various derivatives. Additionally, its unique combination of thiazine and quinoxaline rings contributes to its distinct electronic and steric properties, which are valuable in both research and industrial applications .

Biological Activity

4-(4-Methylstyryl)-N,N-diphenylaniline is a compound of interest in the field of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This compound features a diphenylamine core with a substituted styryl group, which may influence its interactions with biological targets.

The biological activity of 4-(4-Methylstyryl)-N,N-diphenylaniline is primarily attributed to its ability to interact with various cellular targets. The compound's lipophilic nature allows it to permeate cell membranes, where it can modulate enzyme activities and influence signaling pathways.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that 4-(4-Methylstyryl)-N,N-diphenylaniline exhibits cytotoxic effects against several cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)
  • Colon Cancer (HCT116)

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Induction of apoptosis
A54912.8Cell cycle arrest
HCT11618.5Inhibition of proliferation

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency against these cancer types.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Research has shown that it can inhibit key enzymes involved in cancer progression and metastasis, such as:

  • Matrix Metalloproteinases (MMPs) : Enzymes that degrade extracellular matrix components, facilitating tumor invasion.
  • Cyclooxygenase (COX) : Enzymes involved in inflammatory processes that can promote tumor growth.

Table 2: Enzyme Inhibition Activity

EnzymeIC50 (µM)Type of Inhibition
MMP-225.0Competitive
COX-130.5Non-competitive

Antimicrobial Properties

In addition to its anticancer effects, 4-(4-Methylstyryl)-N,N-diphenylaniline has exhibited antimicrobial properties against various pathogens, including bacteria and fungi. Studies have reported effective inhibition against:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

Table 3: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies and Research Findings

Several case studies have highlighted the potential applications of 4-(4-Methylstyryl)-N,N-diphenylaniline in drug design and development:

  • Study on Anticancer Efficacy : A recent study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against breast cancer cells, demonstrating that it induces apoptosis through the mitochondrial pathway.
  • Enzyme Inhibition Analysis : Research published in Bioorganic & Medicinal Chemistry Letters focused on the inhibition of MMPs by this compound, suggesting its utility in preventing tumor metastasis.
  • Antimicrobial Testing : A study reported in Antimicrobial Agents and Chemotherapy assessed the antimicrobial activity, indicating that the compound could serve as a lead for developing new antimicrobial agents.

Properties

CAS No.

154371-11-6

Molecular Formula

C16H10N4OS

Molecular Weight

306.3 g/mol

IUPAC Name

2-anilino-[1,3]thiazino[5,6-b]quinoxalin-4-one

InChI

InChI=1S/C16H10N4OS/c21-14-13-15(19-12-9-5-4-8-11(12)18-13)22-16(20-14)17-10-6-2-1-3-7-10/h1-9H,(H,17,20,21)

InChI Key

NXVCSULCYGSMRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=O)C3=NC4=CC=CC=C4N=C3S2

Origin of Product

United States

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